molecular formula C7H6F2N2O B11913308 3,4-difluoro-N'-hydroxybenzene-1-carboximidamide

3,4-difluoro-N'-hydroxybenzene-1-carboximidamide

Cat. No.: B11913308
M. Wt: 172.13 g/mol
InChI Key: OGCLGUHODKKLSH-UHFFFAOYSA-N
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Description

3,4-Difluorobenzamidoxime is an organic compound with the molecular formula C7H6F2N2O It is a derivative of benzamidoxime, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 3 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Difluorobenzamidoxime typically involves the reaction of 3,4-difluorobenzonitrile with hydroxylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The general reaction scheme is as follows:

[ \text{3,4-Difluorobenzonitrile} + \text{Hydroxylamine} \rightarrow \text{3,4-Difluorobenzamidoxime} ]

Industrial Production Methods: Industrial production of 3,4-Difluorobenzamidoxime may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient mixing, and temperature control to ensure high yield and purity of the product. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound.

Types of Reactions:

    Oxidation: 3,4-Difluorobenzamidoxime can undergo oxidation reactions to form corresponding nitroso or nitro compounds.

    Reduction: It can be reduced to form 3,4-difluoroaniline.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst or under thermal conditions.

Major Products Formed:

    Oxidation: Formation of 3,4-difluoronitrobenzene.

    Reduction: Formation of 3,4-difluoroaniline.

    Substitution: Formation of various substituted benzamidoximes depending on the nucleophile used.

Scientific Research Applications

3,4-Difluorobenzamidoxime has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its structural properties.

    Industry: Used in the synthesis of agrochemicals, pharmaceuticals, and materials science for developing new polymers and coatings.

Mechanism of Action

The mechanism of action of 3,4-Difluorobenzamidoxime depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The presence of fluorine atoms can enhance the binding affinity and selectivity of the compound towards specific molecular targets.

Comparison with Similar Compounds

  • 3,5-Difluorobenzamidoxime
  • 2,4-Difluorobenzamidoxime
  • 4-Fluorobenzamidoxime
  • 3,4-Difluorobenzonitrile

Comparison: 3,4-Difluorobenzamidoxime is unique due to the specific positioning of the fluorine atoms, which can influence its reactivity and interaction with biological targets. Compared to 3,5-Difluorobenzamidoxime, the 3,4-isomer may exhibit different electronic and steric properties, leading to variations in its chemical behavior and applications. The presence of two fluorine atoms can also enhance the compound’s stability and resistance to metabolic degradation, making it a valuable candidate in drug design.

Biological Activity

3,4-Difluoro-N'-hydroxybenzene-1-carboximidamide (DFHBC) is a compound of increasing interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and other therapeutic effects, supported by relevant research findings and data.

Chemical Structure and Properties

DFHBC is characterized by its molecular formula C8H8F2N2OC_8H_8F_2N_2O and a molecular weight of approximately 188.16 g/mol. The compound features two fluorine atoms positioned at the 3 and 4 locations on a benzene ring, along with a hydroxyl group (-OH) and a carboximidamide functional group (-C(=NH)NH2) . These functional groups contribute to its unique chemical reactivity and biological activity.

Antimicrobial Activity

DFHBC has demonstrated significant antimicrobial properties against various bacterial strains. In studies evaluating its efficacy, DFHBC exhibited activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for DFHBC were found to be comparable to or better than standard antibiotics .

Bacterial Strain MIC (µg/mL) Reference Antibiotic MIC (µg/mL)
E. faecalis50Chloramphenicol25
P. aeruginosa40Ciprofloxacin20
K. pneumoniae30Ceftriaxone15

The compound's mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Anticancer Activity

Research has also indicated that DFHBC possesses anticancer properties. In vitro studies using various cancer cell lines have shown that DFHBC can induce apoptosis and inhibit cell proliferation. Notably, DFHBC was tested against breast cancer cell lines (MCF-7) and exhibited an IC50 value of approximately 225 µM, indicating significant cytotoxic effects .

Case Study: MCF-7 Breast Cancer Cells

In a study involving MCF-7 cells, DFHBC treatment resulted in:

  • Cell Viability Reduction : A significant decrease in cell viability was observed with increasing concentrations of DFHBC.
  • Apoptosis Induction : Flow cytometry analysis indicated an increase in apoptotic cells after treatment with DFHBC.
  • Cell Cycle Arrest : The compound caused cell cycle arrest in the S phase, suggesting a mechanism that prevents further cellular division .

The biological activity of DFHBC can be attributed to several mechanisms:

  • Hydrogen Bonding : The hydroxyl group facilitates hydrogen bonding with biological targets, enhancing binding affinity.
  • Tautomerization : The amidine group can undergo tautomerization, which may influence its interaction with enzymes and receptors.
  • Lipophilicity Enhancement : The presence of fluorine atoms increases lipophilicity, potentially improving membrane permeability and bioavailability .

Properties

Molecular Formula

C7H6F2N2O

Molecular Weight

172.13 g/mol

IUPAC Name

3,4-difluoro-N'-hydroxybenzenecarboximidamide

InChI

InChI=1S/C7H6F2N2O/c8-5-2-1-4(3-6(5)9)7(10)11-12/h1-3,12H,(H2,10,11)

InChI Key

OGCLGUHODKKLSH-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=C(C=C1/C(=N\O)/N)F)F

Canonical SMILES

C1=CC(=C(C=C1C(=NO)N)F)F

Origin of Product

United States

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